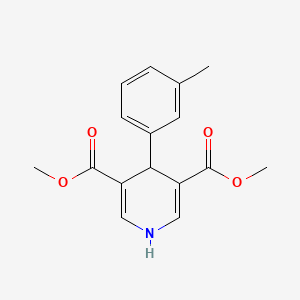

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of THIQs often involves Pictet-Spengler condensation, a key synthetic strategy for constructing these heterocycles. For example, N-sulfonyl-β-phenethylamines can react with α-chloro-α-phenylseleno acetate/propionate esters under Lewis acid promotion to yield THIQ carboxylates with moderate to good yields. This method allows for varying degrees of diastereoselection using chiral sulfonamides or esters (Silveira, Bernardi, Braga, & Kaufman, 1999). Additionally, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been employed in the synthesis of substituted THIQs, demonstrating the versatility of cyclization strategies in accessing these compounds (Bunce, Cain, & Cooper, 2012).

Molecular Structure Analysis

The molecular structure of THIQs is critical to their chemical behavior and biological activity. Advanced methods such as X-ray crystallography can be used to elucidate the structure of THIQ derivatives and their complexes, revealing the spatial arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the interaction of THIQs with biological targets (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions, including Pummerer-type cyclization, which is a versatile method for constructing THIQs. This reaction can be enhanced by Lewis acids like boron trifluoride diethyl etherate, leading to cyclized products with potential pharmacological applications (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Radical cyclization of ene sulfonamides also provides a route to stable polycyclic imines, showcasing the chemical versatility of THIQ scaffolds (Zhang, Hay, Geib, & Curran, 2013).

Physical Properties Analysis

The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery in potential therapeutic applications. While specific data on the physical properties of “2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide” might not be available, similar compounds within the THIQ family can offer insights into their physicochemical characteristics.

Chemical Properties Analysis

The chemical properties of THIQ derivatives, including reactivity, acidity/basicity, and the presence of functional groups, dictate their chemical behavior in biological systems and synthetic reactions. For instance, the sulfonamide group in THIQs can influence their binding to biological targets and their overall biological activity (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Applications De Recherche Scientifique

Pharmacological Applications

Sulfonamides, such as "2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide," are studied for their diverse pharmacological effects. For example, praziquantel, a related compound, is highly effective against S. haematobium infections, indicating the potential of sulfonamides in treating parasitic infections (Oyediran et al., 1981). Similarly, chloroquinoxaline sulfonamide (CQS) has shown activity against a variety of human solid tumors in phase I studies, suggesting the role of sulfonamides in cancer therapy (Rigas et al., 1992).

Metabolic and Detoxification Pathways

The metabolism of tetrahydroisoquinolines, a category that includes "2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide," involves complex pathways. A study highlighted the variability in the sulphation of 1,2,3,4-tetrahydroisoquinoline (TIQ) in the human liver and intestinal mucosa, underlining the importance of understanding individual differences in metabolism for drug safety and efficacy (Pacifici et al., 1997).

Environmental and Health Safety

Sulfonamides, due to their widespread use, also pose environmental concerns. A study on perfluorinated sulfonamides in indoor and outdoor air highlighted the occurrence and human exposure risks of sulfonamide compounds, emphasizing the need for monitoring and regulating environmental contamination (Shoeib et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclobutanecarbonyl)-N-(1-phenylethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16(17-7-3-2-4-8-17)23-28(26,27)21-12-6-9-18-13-14-24(15-20(18)21)22(25)19-10-5-11-19/h2-4,6-9,12,16,19,23H,5,10-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMLMGSOBGZEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)